4-Bromo-1,1-diethoxy-2-methylbut-2-ene
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Overview
Description
4-Bromo-1,1-diethoxy-2-methylbut-2-ene is an organic compound with the molecular formula C9H17BrO2. It is a brominated alkene with two ethoxy groups attached to the same carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-diethoxy-2-methylbut-2-ene typically involves the bromination of 1,1-diethoxy-2-methylbut-2-ene. This can be achieved using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-diethoxy-2-methylbut-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The ethoxy groups can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
4-Bromo-1,1-diethoxy-2-methylbut-2-ene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-diethoxy-2-methylbut-2-ene involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The ethoxy groups can stabilize carbocation intermediates, facilitating various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbut-1-ene: Similar in structure but lacks the ethoxy groups.
1-Bromo-4,4-diethoxy-2-methylbut-1-ene: Similar but with a different bromination position.
4-Bromo-1-butene: Lacks the ethoxy groups and has a simpler structure.
Uniqueness
4-Bromo-1,1-diethoxy-2-methylbut-2-ene is unique due to the presence of both bromine and ethoxy groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
CAS No. |
81854-91-3 |
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Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
4-bromo-1,1-diethoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C9H17BrO2/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9H,4-5,7H2,1-3H3 |
InChI Key |
CFOGINPSKRZHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CCBr)C)OCC |
Origin of Product |
United States |
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